molecular formula C12H14N2O2 B14334396 Benzenamine, N-2-cyclohexen-1-yl-4-nitro- CAS No. 110228-57-4

Benzenamine, N-2-cyclohexen-1-yl-4-nitro-

Cat. No.: B14334396
CAS No.: 110228-57-4
M. Wt: 218.25 g/mol
InChI Key: WEJKQPNROXWDBT-UHFFFAOYSA-N
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Description

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is an organic compound with the molecular formula C12H14N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-cyclohexen-1-yl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- typically involves the nitration of N-2-cyclohexen-1-yl-benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form corresponding ketones or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Benzenamine, N-2-cyclohexen-1-yl-4-amino-.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Cyclohexenone or cyclohexanol derivatives.

Scientific Research Applications

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is unique due to the presence of both the cyclohexenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

110228-57-4

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-4-nitroaniline

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h2,4,6-10,13H,1,3,5H2

InChI Key

WEJKQPNROXWDBT-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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